molecular formula C12H9N3O5 B1526101 Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate CAS No. 1354961-27-5

Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate

Cat. No. B1526101
CAS RN: 1354961-27-5
M. Wt: 275.22 g/mol
InChI Key: RJXAQNFCTNSGDU-UHFFFAOYSA-N
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Description

“Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate” is a chemical compound with the molecular formula C12H9N3O5 . It is also known as 3-Pyridazinecarboxylic acid, 6-(4-nitrophenoxy)-, methyl ester . The molecular weight of this compound is 275.22 .


Molecular Structure Analysis

The InChI code for “Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate” is 1S/C12H9N3O5/c1-19-12(16)10-6-7-11(14-13-10)20-9-4-2-8(3-5-9)15(17)18/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate” has a molecular weight of 275.22 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature .

Scientific Research Applications

Anticancer Research

This compound has been identified as a potential scaffold for anticancer agents due to the pyridazine ring’s ability to interact with various biological targets. The nitro group and the carboxylate ester could be modified to enhance the compound’s selectivity and potency against cancer cells .

Cardiovascular Therapeutics

Derivatives of Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate have been explored for their cardiovascular properties. They have shown promise in the treatment of chronic heart failure (CHF) as positive inotropic agents, which increase the force of heart muscle contraction .

Anti-Inflammatory and Analgesic Applications

The structural flexibility of this compound allows for the development of derivatives with significant anti-inflammatory and analgesic properties. This is particularly relevant in the design of new non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial and Antitubercular Activity

Research has demonstrated that pyridazine derivatives exhibit a broad spectrum of antimicrobial activities. Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate could serve as a precursor for developing new antitubercular agents .

Agrochemical Development

The pyridazine core is a key component in the synthesis of herbicides and pesticides. Its derivatives can be tailored to target specific pests or weeds, providing a more environmentally friendly approach to crop protection .

Neurological Disorder Treatments

Compounds based on the pyridazine ring, including Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate, are being investigated for their potential in treating various neurological disorders. This includes the development of drugs for epilepsy and other convulsive disorders .

Antidiabetic Agents

The pyridazine moiety is also being studied for its use in antidiabetic drugs. Its derivatives could play a role in the regulation of blood sugar levels, offering a new avenue for diabetes treatment .

Material Science Applications

In material science, this compound’s derivatives could be used to create novel polymers with specific mechanical and chemical properties. This is particularly useful in the development of new materials for medical devices and implants .

Safety and Hazards

Specific safety and hazard information for “Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate” is not available in the current literature . It is recommended to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c1-19-12(16)10-6-7-11(14-13-10)20-9-4-2-8(3-5-9)15(17)18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXAQNFCTNSGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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